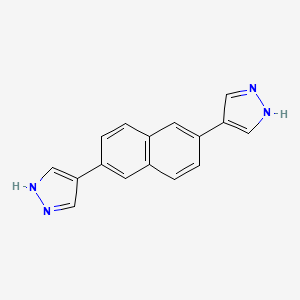

2,6-Di(1H-pyrazol-4-yl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12N4 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

4-[6-(1H-pyrazol-4-yl)naphthalen-2-yl]-1H-pyrazole |

InChI |

InChI=1S/C16H12N4/c1-3-13(15-7-17-18-8-15)6-12-2-4-14(5-11(1)12)16-9-19-20-10-16/h1-10H,(H,17,18)(H,19,20) |

InChI Key |

ZZGVBEOPXFTAGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C3=CNN=C3)C=C1C4=CNN=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,6 Di 1h Pyrazol 4 Yl Naphthalene

Advanced Synthetic Pathways for 2,6-Di(1H-pyrazol-4-yl)naphthalene

Modern synthetic organic chemistry offers several powerful methods for constructing the target molecule. The most prominent among these are palladium-catalyzed cross-coupling reactions, which allow for the direct and efficient formation of the carbon-carbon bonds linking the naphthalene (B1677914) and pyrazole (B372694) units.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the C-C bonds between the naphthalene core and the pyrazole rings. This strategy typically involves the reaction of a 2,6-disubstituted naphthalene, most commonly 2,6-dibromonaphthalene (B1584627), with a pyrazole-4-boronic acid derivative. soton.ac.uk The reaction is catalyzed by a palladium complex in the presence of a base.

The general reaction scheme involves the double coupling of two equivalents of a pyrazole-4-boronic acid or its pinacol (B44631) ester with one equivalent of 2,6-dibromonaphthalene. The selection of the palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. acs.org Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or systems based on phosphine (B1218219) ligands like XPhos are often effective. soton.ac.uk The reaction conditions are a critical factor, with the choice of base, solvent, and temperature influencing the reaction's success. acs.orgmdpi.com

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Naphthalene Substrate | 2,6-Dibromonaphthalene | soton.ac.uk |

| Pyrazole Reagent | 1H-Pyrazole-4-boronic acid pinacol ester | google.com |

| Palladium Catalyst | Pd(dppf)Cl2, XPhos Pd G3, SPhos Pd G2 | soton.ac.ukacs.org |

| Base | K2CO3, Cs2CO3, NaOH | acs.orgmdpi.comgoogle.com |

| Solvent | Dioxane/Water, Toluene, DME, Ethanol/Water | acs.orgmdpi.comgoogle.com |

| Temperature | 60-110 °C | mdpi.comgoogle.com |

While the Suzuki reaction is prevalent, other cross-coupling methods like the Stille or Negishi coupling could theoretically be employed, using organotin or organozinc derivatives of pyrazole, respectively. However, the Suzuki-Miyaura coupling is generally preferred due to the stability and lower toxicity of the boronic acid reagents. acs.org

An alternative to coupling pre-formed rings is the construction of the pyrazole rings directly onto a suitable naphthalene precursor. The classical Knorr pyrazole synthesis provides a template for this approach, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comyoutube.com

In this context, the synthesis would begin with a naphthalene core functionalized at the 2,6-positions with groups that can be converted into 1,3-dicarbonyl moieties. For instance, 2,6-diacetylnaphthalene could be a key intermediate. This compound can then be reacted with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) to form the corresponding enaminones, which are precursors to the 1,3-dicarbonyl system. Subsequent reaction with hydrazine hydrate (B1144303) would lead to the simultaneous formation of the two pyrazole rings. nih.gov

This pathway offers a different strategic approach but may be more synthetically demanding due to the challenge of preparing the specific naphthalene-bis(1,3-dicarbonyl) precursor.

Achieving the desired 2,6-substitution pattern on the naphthalene ring is a non-trivial synthetic challenge. Direct electrophilic substitution reactions on naphthalene, such as Friedel-Crafts acylation or halogenation, typically yield a mixture of isomers, with the 1- and 4-positions (α-positions) being kinetically favored and the 2- and 6-positions (β-positions) being thermodynamically favored. researchgate.net Separating these isomers can be difficult and inefficient.

Therefore, more controlled, multi-step strategies are often required. rsc.org One common approach is the isomerization of other dimethylnaphthalene isomers to the desired 2,6-dimethylnaphthalene (B47086), which can then be further functionalized. google.com For instance, the resulting 2,6-dimethylnaphthalene can undergo radical bromination to yield 2,6-bis(bromomethyl)naphthalene (B51659), a versatile intermediate. Alternatively, preparing 2,6-dihalonaphthalenes can sometimes be achieved through methods like the Sandmeyer reaction starting from 2,6-diaminonaphthalene or through halogenation of specifically activated naphthalene precursors. orgsyn.org The development of regioselective C-H functionalization methods using directing groups is also an active area of research that provides more direct access to specific substitution patterns on the naphthalene core. researchgate.net

Precursor Synthesis and Derivatization

The success of the synthetic pathways described above is critically dependent on the efficient preparation of the key building blocks: the pyrazole-4-boronic acid derivative and the 2,6-disubstituted naphthalene.

1H-Pyrazole-4-boronic acid and its esters are crucial reagents for the Suzuki coupling route. chemimpex.com The pinacol ester of pyrazole-4-boronic acid is particularly common due to its stability and ease of handling. A robust method for its synthesis involves a palladium-catalyzed borylation of a protected 4-halopyrazole. google.com

The synthesis typically starts with 1H-pyrazole, which is first protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions at the N-H position. The resulting N-Boc-pyrazole is then halogenated at the 4-position, for example, using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to yield 1-Boc-4-bromo or 1-Boc-4-iodopyrazole. This intermediate is then subjected to a Miyaura borylation reaction with bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst and a base like potassium acetate (B1210297). google.com The final step involves the deprotection of the Boc group, typically under thermal conditions, to yield the desired 1H-pyrazole-4-boronic acid pinacol ester. google.com

| Step | Reagents and Conditions | Reference |

|---|---|---|

| Halogenation | 1-Boc-pyrazole, NBS or NIS, solvent (e.g., THF) | acs.org |

| Borylation | 1-Boc-4-halopyrazole, B2pin2, Pd(dppf)Cl2, KOAc, solvent (e.g., Dioxane) | google.com |

| Deprotection | Heating the 1-Boc-4-pyrazole pinacol borate (B1201080) until gas evolution ceases | google.com |

The primary naphthalene precursor for the Suzuki coupling is 2,6-dihalogenated naphthalene, with 2,6-dibromonaphthalene being a common choice. This compound can be synthesized via several routes, although direct bromination of naphthalene is not selective. A more reliable method involves the diazotization of 2,6-diaminonaphthalene followed by a Sandmeyer reaction with copper(I) bromide.

Another key precursor, 2,6-dimethylnaphthalene, serves as a starting point for further functionalization. Industrial processes for its production often involve the alkylation of naphthalene or methylnaphthalenes with a methylating agent like methanol (B129727) over a zeolite catalyst, followed by isomerization and separation to isolate the desired 2,6-isomer. google.com An alternative laboratory-scale synthesis involves the dehydrogenation and cyclization of 1-(2,4-dimethylphenyl)-2-methyl-propene. google.com Once obtained, 2,6-dimethylnaphthalene can be converted to other key intermediates, such as 2,6-naphthalenedicarboxylic acid by oxidation or 2,6-bis(bromomethyl)naphthalene via radical bromination.

Regioselective Synthesis and Isomeric Considerations

A significant challenge in the synthesis of disubstituted naphthalenes, including this compound, is achieving high regioselectivity. The naphthalene ring has multiple positions where substitution can occur, leading to the potential formation of various isomers. When starting with a dihalonaphthalene, the primary concern is ensuring that both substitutions occur at the desired positions without any isomerization or formation of other disubstituted products.

Control of Regioselectivity:

The regioselectivity of the synthesis of this compound is primarily dictated by the choice of the starting naphthalene precursor. By using 2,6-dibromonaphthalene, the positions of the two pyrazolyl groups are predetermined. nih.gov The Suzuki-Miyaura reaction itself is highly regioselective, meaning the coupling occurs specifically at the carbon-halogen bond. researchgate.net Therefore, the key to obtaining the desired 2,6-isomer is the purity of the starting 2,6-dibromonaphthalene.

However, during the synthesis of the 2,6-dihalonaphthalene precursor itself, isomeric mixtures can arise. For instance, the sulfonation of naphthalene followed by alkali fusion to produce dihydroxynaphthalenes, which can then be converted to dihalonaphthalenes, can yield a mixture of isomers. Therefore, careful purification of the 2,6-dihalonaphthalene is crucial before its use in the cross-coupling reaction.

Potential Isomeric Impurities:

If the starting dihalonaphthalene contains other isomers, the final product will be a mixture of di(pyrazol-4-yl)naphthalene isomers. The ten possible isomers of a disubstituted naphthalene make purification challenging. For example, if the starting material contained 2,7-dibromonaphthalene, the final product would be contaminated with 2,7-Di(1H-pyrazol-4-yl)naphthalene. The separation of these isomers can be difficult due to their similar physical properties.

Regioselectivity in Pyrazole Coupling:

Another aspect of regioselectivity to consider is the point of attachment on the pyrazole ring. The target compound requires the naphthalene to be attached at the 4-position of the pyrazole ring. This is controlled by using a pyrazole precursor that is specifically functionalized at the 4-position, such as 4-bromopyrazole or pyrazole-4-boronic acid. The synthesis of these pyrazole precursors must also be regioselective to avoid the formation of isomers with the naphthalene attached at other positions of the pyrazole ring (e.g., the 3- or 5-position).

Table of Synthetic Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Efficiently catalyzes C-C bond formation. researchgate.netmdpi.com |

| Ligand | Triphenylphosphine (PPh₃), other bulky phosphines | Stabilizes the palladium catalyst and promotes reaction steps. nih.gov |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Ba(OH)₂ | Activates the boronic acid for transmetalation. researchgate.netmdpi.com |

| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Dissolves both organic and inorganic reactants. researchgate.netnih.gov |

| Temperature | Room Temperature to Reflux | Depends on substrate reactivity and catalyst system. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the catalyst. |

Table of Potential Isomers

| Isomer Name | Naphthalene Substitution Pattern |

| 1,5-Di(1H-pyrazol-4-yl)naphthalene | 1,5 |

| 1,6-Di(1H-pyrazol-4-yl)naphthalene | 1,6 |

| 1,7-Di(1H-pyrazol-4-yl)naphthalene | 1,7 |

| 1,8-Di(1H-pyrazol-4-yl)naphthalene | 1,8 |

| 2,3-Di(1H-pyrazol-4-yl)naphthalene | 2,3 |

| This compound | 2,6 (Target Compound) |

| 2,7-Di(1H-pyrazol-4-yl)naphthalene | 2,7 |

Coordination Chemistry of 2,6 Di 1h Pyrazol 4 Yl Naphthalene As a Ligand

Ligand Design Principles and Coordination Modes of 2,6-Di(1H-pyrazol-4-yl)naphthalene

The unique architecture of this compound, featuring a rigid naphthalene (B1677914) backbone and two peripheral pyrazole (B372694) units, underpins its diverse coordination behavior. The spatial arrangement and electronic nature of these components are key to its function as a ligand.

Bidentate, Tridentate, and Polydentate Coordination Possibilities

The pyrazole moieties in this compound offer multiple coordination sites, specifically the two nitrogen atoms within each five-membered ring. wisdomlib.org This allows the ligand to adopt various coordination modes. It can act as a bidentate ligand, coordinating to a metal center through one nitrogen atom from each pyrazole ring. The rigid naphthalene spacer dictates a large bite angle, which can influence the geometry of the resulting complex.

Influence of Pyrazole Tautomerism on Coordination Behavior

A crucial aspect of pyrazole chemistry is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can shift between the two nitrogen positions (N1 and N2) of the pyrazole ring. nih.gov This equilibrium can be influenced by various factors, including the nature of substituents on the pyrazole ring, the solvent, and the presence of metal ions. nih.govnih.gov

Formation of Discrete Coordination Complexes with Transition Metals

The interaction of this compound with various transition metals leads to the formation of discrete coordination complexes with distinct properties. The synthesis and characterization of these complexes provide valuable insights into the ligand's coordination preferences and the resulting structural and electronic features.

Synthesis and Characterization of Metal-2,6-Di(1H-pyrazol-4-yl)naphthalene Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of the ligand itself can be achieved through coupling reactions, for instance, a Suzuki coupling reaction between 2,6-dibromonaphthalene (B1584627) and a pyrazoleboronic acid derivative. nih.gov

Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and to observe changes in the chemical shifts upon coordination to a metal ion. nih.gov

Infrared (IR) Spectroscopy: To identify the vibrational modes of the ligand and to confirm its coordination to the metal center. nih.gov

Mass Spectrometry: To determine the molecular weight of the complexes. nih.gov

X-ray Crystallography: To obtain precise information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal ion. rsc.org

Geometric and Electronic Structures of Coordination Complexes

The geometry of the coordination complexes formed with this compound is highly dependent on the metal ion and the stoichiometry of the reaction. The ligand can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. The rigid naphthalene spacer enforces a linear or near-linear arrangement of the metal centers in such bridged complexes.

The electronic structure of these complexes is influenced by both the metal ion and the ligand. The pyrazole rings, being aromatic, can participate in π-conjugation, which can be extended through the naphthalene backbone. This can lead to interesting photophysical properties, such as fluorescence. rsc.org The nature of the metal-ligand bond, whether predominantly ionic or covalent, will also dictate the electronic properties of the complex.

Impact of Metal Ion Identity and Oxidation State on Complex Formation

The identity and oxidation state of the transition metal ion play a pivotal role in determining the structure and stability of the resulting coordination complexes. Different metal ions have distinct coordination preferences in terms of coordination number and geometry. For example, a metal ion that prefers a tetrahedral geometry will form a different complex compared to one that favors a square planar or octahedral environment. researchgate.net

The oxidation state of the metal ion influences its Lewis acidity and, consequently, the strength of the metal-ligand bond. A higher oxidation state generally leads to a stronger interaction with the ligand. Furthermore, the electronic configuration of the metal ion (the number of d-electrons) can affect the magnetic properties of the complex. For instance, iron(II) complexes with similar polypyridyl ligands are well-known to exhibit spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli such as temperature or light. researchgate.netnih.gov

Metal-Ligand Stoichiometry and Coordination Geometry Control

The stoichiometry between the this compound ligand and the metal center, along with the inherent coordination preferences of the metal ion, plays a crucial role in dictating the geometry of the resulting complex. While specific studies on this compound are limited, the behavior of analogous bis-pyrazole and related polypyridyl ligands provides significant insight into the expected coordination modes.

Research on similar pyrazole-based ligands demonstrates that the coordination number and geometry of the metal center can be finely tuned. For instance, studies on 2,6-di(pyrazol-1-yl)pyridine (bpp) derivatives, which also feature two pyrazole units, show the formation of various complex types. mdpi.comnih.govresearchgate.net Iron(II) complexes with bpp ligands, for example, typically form [Fe(L)₂]²⁺ species, resulting in a pseudo-octahedral geometry around the iron center. researchgate.net This 1:2 metal-to-ligand stoichiometry is common for transition metals that favor six-coordinate environments.

In the case of d¹⁰ metal ions like zinc(II) and cadmium(II), a wider range of coordination geometries is often observed, including tetrahedral, five-coordinate (trigonal bipyramidal or square pyramidal), and octahedral arrangements. rsc.org The final geometry is often influenced by the presence of co-ligands, such as dicarboxylates, which can lead to the formation of intricate coordination polymers. rsc.org For example, a zinc complex with a 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine ligand and oxalate (B1200264) as a co-ligand adopts a six-coordinate, distorted octahedral geometry. rsc.org In contrast, with other dicarboxylates, penta-coordinate zinc centers are observed. rsc.org

The stoichiometry and resulting coordination geometries for metal complexes with pyrazole-based ligands can be summarized in the following table, which, while not specific to this compound, illustrates the general principles.

| Metal Ion | Ligand System | Metal:Ligand Ratio | Coordination Geometry | Reference |

| Iron(II) | 2,6-di(pyrazol-1-yl)pyridine (bpp) derivatives | 1:2 | Pseudo-octahedral | researchgate.net |

| Copper(II) | Naphthyl pyrazole ligands | 1:2 | Square planar or Octahedral | nih.gov |

| Zinc(II) | 2,6-di(5-methyl-1H-pyrazol-3-yl)pyridine with oxalate | 3:2 (with co-ligand) | Distorted Octahedral | rsc.org |

| Zinc(II) | 2,6-di(5-phenyl-1H-pyrazol-3-yl)pyridine with adipate | 1:1 (with co-ligand) | Distorted Bipyramidal | rsc.org |

| Cadmium(II) | Pyrazole-4-sulfonate | 1:2 | Layered Network | rsc.org |

These examples underscore the principle that the interplay between the metal ion's preferred coordination number, the steric and electronic properties of the ligand, and the presence of ancillary ligands collectively governs the final coordination geometry of the assembly.

Anion Influence on Coordination Architectures and Supramolecular Interactions

The role of the anion is particularly evident in the study of spin-crossover (SCO) complexes of iron(II) with 2,6-di(pyrazol-1-yl)pyridine (bpp) ligands, which are close structural analogues to the naphthalene-based ligand . In these systems, anions such as BF₄⁻, ClO₄⁻, and PF₆⁻ can lead to different crystal packing arrangements and solvent inclusions, which in turn affect the magnetic properties of the material. nih.govnih.gov The size, shape, and hydrogen bonding capability of the anion can dictate the formation of different polymorphs or solvatomorphs, each with unique structural and physical characteristics.

For instance, in copper(II) complexes with tetrazole-containing ligands, the choice of anion (e.g., perchlorate (B79767) vs. acetate) can lead to different coordination numbers and geometries for the metal center. nih.gov The perchlorate anion, being weakly coordinating, may allow for the formation of a pentacoordinate complex, while the acetate (B1210297) anion can act as a base to deprotonate the ligand, leading to a hexacoordinate structure. nih.gov

The influence of anions can be categorized into several key areas:

Direct Coordination: Some anions can directly coordinate to the metal center, thus influencing the coordination number and geometry.

Templating Effects: Anions can act as templates, directing the self-assembly of the metal-ligand complexes into specific one-, two-, or three-dimensional networks through hydrogen bonding and other non-covalent interactions.

Control of Polymorphism: The choice of anion can lead to the crystallization of different polymorphs, each with a distinct packing arrangement and, consequently, different physical properties.

The following table summarizes the observed influence of different anions on the coordination architectures of pyrazole-based metal complexes.

| Ligand System | Metal Ion | Anion | Observed Influence | Reference |

| 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine | Iron(II) | BF₄⁻, ClO₄⁻, PF₆⁻ | Formation of different solvated crystal phases with distinct spin-state behaviors. | nih.gov |

| 2-(1H-tetrazol-5-yl)-1H-indole | Copper(II) | ClO₄⁻ | Formation of a pentacoordinate complex. | nih.gov |

| 2-(1H-tetrazol-5-yl)-1H-indole | Copper(II) | Acetate (from Cu(OAc)₂) | Acts as a base, leading to a hexacoordinate complex. | nih.gov |

| 2,6-bis(1H-pyrazol-1-yl)pyridine derivatives | Iron(II) | BF₄⁻ | Plays a crucial role in dictating the crystal packing through C-H···F hydrogen bonding interactions. | csic.es |

In the context of this compound, the NH protons of the pyrazole rings provide ideal hydrogen bond donor sites. This feature makes the resulting metal complexes particularly susceptible to the hydrogen bond accepting capabilities of the counter-anions. Anions with strong hydrogen bond accepting potential, such as halides or carboxylates, would be expected to form robust hydrogen-bonded networks, thereby influencing the dimensionality and stability of the resulting supramolecular structure. In contrast, weakly coordinating and non-hydrogen bonding anions like PF₆⁻ or SbF₆⁻ may lead to structures where the packing is governed more by weaker van der Waals forces or π-π stacking interactions involving the naphthalene core.

Metal Organic Frameworks Mofs and Coordination Polymers Utilizing 2,6 Di 1h Pyrazol 4 Yl Naphthalene

Solvothermal Synthesis and Crystallization of MOFs and Coordination Polymers

Solvothermal synthesis is a common method for producing crystalline MOFs. bldpharm.combldpharm.com This process involves heating the constituent metal salts and organic linkers in a sealed vessel with a suitable solvent. The specific conditions—such as temperature, reaction time, solvent system, and molar ratios of reactants—are critical for successful crystallization. For the specific ligand 2,6-Di(1H-pyrazol-4-yl)naphthalene, no such synthesis protocols for creating MOFs have been published.

Modulation of Framework Properties through Ligand Functionalization

Currently, there is a lack of available scientific literature detailing the specific functionalization of the this compound ligand and its subsequent effect on the properties of the resulting metal-organic frameworks and coordination polymers. Research in this particular area has not been sufficiently reported to provide a detailed analysis and comparative data.

Supramolecular Assemblies and Self Organization Mediated by 2,6 Di 1h Pyrazol 4 Yl Naphthalene

Directed Self-Assembly of Metallo-Supramolecular Cages and Macrocycles

The directional nature of the pyrazolyl nitrogen donors in 2,6-Di(1H-pyrazol-4-yl)naphthalene makes it an exceptional ligand for the directed self-assembly of discrete, cavity-containing structures such as metallo-supramolecular cages and macrocycles. mdpi.comanu.edu.au By combining this ditopic ligand with appropriate metal ions that provide specific coordination geometries, highly complex and well-defined three-dimensional architectures can be constructed. researchgate.net These structures are of great interest for their applications in molecular recognition, encapsulation, and catalysis. mdpi.comanu.edu.au

Spontaneous Deprotonation in Directed Self-Assembly

A key feature in the assembly of metallo-cages using pyrazole-based ligands is the potential for spontaneous deprotonation of the pyrazole (B372694) N-H group upon coordination to a metal center. researchgate.net In the self-assembly of certain tripyrazolate-bridged metallo-cages, this deprotonation occurs readily in aqueous solution without the need for an external base. researchgate.net This process transforms the neutral pyrazole moiety into an anionic pyrazolate, which acts as a bridging ligand between two metal centers. This change in coordination mode is a powerful tool in directing the formation of specific cage structures, such as the [Pd₆L₂]⁶⁺, [Pd₁₀L₂]¹⁰⁺, and [Pd₁₂L₄]¹²⁺ cages formed with various tripyrazole ligands. researchgate.net This principle of spontaneous deprotonation is directly applicable to this compound, enabling its use in constructing polynuclear metal-organic cages.

Host-Guest Chemistry within Self-Assembled Cavities

A primary function of metallo-supramolecular cages is to act as hosts for smaller guest molecules within their internal cavities. anu.edu.auspringernature.com The size, shape, and chemical environment of the cavity, which are determined by the ligand and metal components, dictate the cage's ability to selectively bind specific guests. anu.edu.au Cages constructed from ligands with large aromatic surfaces, such as the naphthalene (B1677914) core in this compound, can create hydrophobic cavities capable of encapsulating organic molecules. anu.edu.au This encapsulation can lead to the stabilization of reactive species or the catalysis of chemical reactions within the confined space of the cage. anu.edu.au In some instances, host-guest interactions can be used to manipulate the self-assembly process itself, where the encapsulation of a guest molecule directs the formation of a specific assembled morphology. rsc.org

| Cage Architecture | Ligand Type | Metal Ion(s) | Key Feature |

| [Pd₂L₄]⁴⁺ Type Cages | Ditopic Pyridyl/Hydrazone Ligands | Pd(II) | Formation involves reversible Pd-ligand and hydrazone bonds. mdpi.com |

| [Pd₆L₂]⁶⁺, [Pd₁₀L₂]¹⁰⁺, [Pd₁₂L₄]¹²⁺ | Tripyrazole Ligands | Pd(II) | Formed via spontaneous deprotonation of pyrazole N-H. researchgate.net |

| Fe₄L₆ Cages | Pyridyl-hydrazone Ligands | Fe(II) | Exhibit spin-crossover behavior influenced by guests (solvents/anions). rsc.org |

| Anthracene-linked [Pd₂L₄]⁴⁺ | Ditopic Pyridyl-Anthracene Ligand | Pd(II) | π-π interactions between linkers can flatten the cage and reduce cavity size. anu.edu.au |

Formation of Coordination Polymer Gels and other Soft Materials

Beyond discrete cages, pyrazole-containing ligands can be used to form extended networks, leading to the creation of soft materials such as coordination polymer gels (CPGs). nih.govwhiterose.ac.ukacs.org These materials consist of polymeric metal-ligand chains that entangle and immobilize solvent molecules, resulting in a gel-like substance. The formation and properties of these gels are highly dependent on the ligand, the metal ion, and the reaction conditions.

In related systems using the ligand 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt), the addition of a silver(I) salt to pre-formed complexes like [M(tpt)₂]X₂ (where M = Fe²⁺, Co²⁺, Ni²⁺) induces the formation of thixotropic gels. whiterose.ac.ukacs.org The gelation process is believed to occur because the coordinated 'tpt' ligand can use its pendant pyrazolyl groups to chelate to the silver ions, creating a cross-linked, three-dimensional polymer network that traps the solvent. whiterose.ac.uk The strength of the resulting gel correlates with the stability of the initial metal complex. whiterose.ac.ukacs.org While ligands like 2,4,6-tri{pyrazol-1-yl}pyridine (tpp) did not form gels under similar conditions, the principle demonstrates that ligands with available pyrazolyl groups, such as this compound, are promising candidates for the design of new coordination polymer gels and other functional soft materials. nih.govwhiterose.ac.ukacs.org

Theoretical and Computational Investigations of 2,6 Di 1h Pyrazol 4 Yl Naphthalene and Its Assemblies

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2,6-Di(1H-pyrazol-4-yl)naphthalene, DFT studies provide fundamental insights into its geometry, stability, and chemical behavior.

Optimization of Molecular Geometry and Conformational Analysis

The first step in any DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Computational studies on similar pyrazole-naphthalene systems have utilized methods like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable geometries. researchgate.net The planarity of the naphthalene (B1677914) core and the orientation of the pyrazolyl substituents are key parameters determined through this process. Conformational analysis is also crucial to identify different possible spatial arrangements of the pyrazolyl rings relative to the naphthalene core and to determine the most stable conformer.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.comtaylorandfrancis.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and pyrazole (B372694) rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic system, indicating the regions susceptible to nucleophilic attack. DFT calculations can precisely map the distribution of these orbitals and quantify their energy levels. Studies on related pyrazole derivatives have shown that the HOMO and LUMO energies are crucial in understanding their electronic and charge transfer properties. researchgate.netjcsp.org.pk

Table 1: Frontier Molecular Orbital Data for a Representative Pyrazole-Naphthalene System

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This data is illustrative and based on typical values for similar aromatic-heterocyclic systems. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole rings due to their lone pairs of electrons. The naphthalene ring would exhibit a mix of positive and negative regions, reflecting the delocalized π-electron system. This information is invaluable for predicting how the molecule will interact with other molecules, including metal ions and other organic species.

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption and emission spectra. researchgate.net By simulating the interaction of the molecule with light, TD-DFT can predict the wavelengths at which the molecule will absorb and emit light, providing crucial information about its photophysical properties.

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. The results of these calculations can be compared with experimental data to validate the computational model. Furthermore, TD-DFT can provide insights into the nature of the electronic transitions, for example, whether they are localized on the naphthalene core or involve charge transfer between the naphthalene and pyrazole moieties.

Computational Modeling of Metal-Ligand Interactions and Coordination Geometries

The presence of nitrogen atoms in the pyrazole rings makes this compound an excellent ligand for coordinating with metal ions. Computational modeling can be used to study these metal-ligand interactions and predict the resulting coordination geometries. DFT calculations can determine the binding energies of the ligand to various metal ions, providing a measure of the stability of the resulting metal complexes.

These calculations can also predict the preferred coordination modes of the ligand. For instance, it can act as a bidentate or a bridging ligand, coordinating to one or more metal centers. The geometry of the resulting metal complexes, such as tetrahedral, square planar, or octahedral, can also be predicted. This information is critical for the rational design of new metal-organic frameworks (MOFs) and coordination polymers with desired properties. Studies on similar pyrazole-based ligands have demonstrated the power of computational methods in understanding their coordination chemistry. nih.govnih.gov

Simulation of Supramolecular Interactions and Packing Arrangements

In the solid state, molecules of this compound will interact with each other through non-covalent forces, such as hydrogen bonding (involving the N-H of the pyrazole) and π-π stacking (between the aromatic rings). These supramolecular interactions dictate the crystal packing of the molecule.

Applications of 2,6 Di 1h Pyrazol 4 Yl Naphthalene and Its Derivatives in Advanced Materials

Catalysis in Coordination Complexes and MOFs

The unique structure of 2,6-Di(1H-pyrazol-4-yl)naphthalene, featuring a linear and rigid backbone with nitrogen-rich heterocyclic rings, positions it as an excellent candidate for constructing coordination complexes and metal-organic frameworks (MOFs) with catalytic properties.

Heterogeneous Catalysis via MOF-Incorporated this compound Linkers

While specific research on MOFs incorporating this compound as a linker is limited, the principles of MOF-based catalysis using analogous structures provide a strong indication of its potential. For instance, the related compound, 2,6-di(pyridin-4-yl)naphthalene (B8198748), is recognized as a rigid linear ligand linker for creating MOFs used in catalysis. nih.govacs.org MOFs offer a platform for heterogeneous catalysis due to their high surface area and tunable pore environments. acs.org The incorporation of linkers like this compound could lead to robust, porous frameworks capable of facilitating a range of chemical transformations. The pyrazole (B372694) groups can act as effective coordination sites for metal ions, which can then serve as catalytic centers. The naphthalene (B1677914) spacer ensures a degree of rigidity and separation between these active sites.

Active Sites and Reaction Mechanisms

The active sites in hypothetical MOFs constructed from this compound would likely be the metal nodes coordinated to the pyrazole nitrogens. The nature of the metal ion would dictate the type of catalysis. For example, copper-pyrazole complexes are known to be effective catalysts in various reactions. semanticscholar.org The reaction mechanism in such a MOF would be influenced by the accessibility of these metal sites within the porous structure. The naphthalene backbone would play a crucial role in maintaining the structural integrity of the framework and preventing the deactivation of catalytic sites. In some catalytic processes, such as the methylation of naphthalene, the shape selectivity offered by a porous catalyst can influence the product distribution. researchgate.net

Chemosensing and Sensor Development

The presence of electron-donating nitrogen atoms in the pyrazole rings makes this compound a promising scaffold for the development of chemosensors, particularly for the detection of metal ions.

Selective Detection of Metal Ions

Pyrazole derivatives have been extensively studied as fluorescent chemosensors for a variety of metal ions. rsc.org These sensors can operate through a "turn-on" or "turn-off" fluorescence mechanism upon binding with a specific metal ion. For example, certain pyrazole-based sensors have demonstrated high selectivity for ions such as Zn2+, Cd2+, and Fe3+. nih.gov The selectivity is often governed by the specific arrangement of the coordinating atoms and the electronic properties of the molecule. A sensor based on 2,6-bis(benzoxazolyl)pyridine has shown selective fluorescence quenching for Fe3+. nih.gov The design of this compound, with its two pyrazole units held in a specific orientation by the naphthalene spacer, could lead to a pre-organized binding pocket that is highly selective for a particular metal ion.

Mechanism of Sensing Behavior (e.g., Fluorescence Quenching, Ratiometric Sensing)

The primary mechanism of sensing in pyrazole-based fluorescent sensors is often photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical "turn-off" sensor, the binding of a paramagnetic metal ion, such as Fe3+ or Cu2+, can lead to fluorescence quenching. rsc.orgresearchgate.net This quenching can occur through energy or electron transfer from the excited fluorophore to the metal ion. rsc.org Conversely, in a "turn-on" sensor, the binding of a metal ion like Zn2+ or Al3+ can restrict the rotation of parts of the molecule or inhibit PET, leading to a significant increase in fluorescence intensity. rsc.org The rigid naphthalene core in this compound would likely enhance the fluorescence of the molecule, and its interaction with metal ions could be fine-tuned to achieve either quenching or enhancement, forming the basis for a selective sensor.

Luminescent and Optoelectronic Materials

The conjugated π-system of the naphthalene core combined with the heterocyclic pyrazole rings suggests that this compound and its derivatives could possess interesting luminescent and optoelectronic properties. Pyrazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. semanticscholar.orgresearchgate.net Naphthalene-based push-pull molecules have also been investigated for their optical properties. researchgate.net The combination of these two moieties in a single molecule could lead to materials with tunable emission wavelengths and high quantum yields. Furthermore, the ability of such molecules to self-assemble into ordered structures could be exploited in the fabrication of optoelectronic devices. rsc.org The development of white-light-emitting systems has been realized using the related 2,6-di(pyridin-4-yl)naphthalene core, highlighting the potential of this class of compounds in advanced lighting applications. acs.org

Integration into White-Light-Emitting Systems

The development of single-component white-light-emitting (WLE) materials is a significant goal in materials science, with potential applications in solid-state lighting and displays. While direct applications of this compound in WLE systems are not extensively documented, the broader class of metal-organic frameworks (MOFs) and coordination polymers offers a promising platform for achieving white-light emission. The strategy often involves the use of ligands that, when coordinated to a metal center, can give rise to broad emission spectra covering the visible range.

For instance, the functionalization of ligands with different chromophores or the use of mixed-ligand systems within a MOF structure can lead to the generation of white light. Research on related materials, such as those incorporating 2,6-di(pyridin-4-yl)naphthalene, has shown that these systems can be designed to produce pure white-light emission, highlighting the potential of naphthalene-based ligands in this field. ossila.com The emission in such systems can be tuned by modifying the ligand structure or the metal center. While specific data on this compound is scarce, the principles demonstrated with analogous compounds suggest that it could serve as a valuable scaffold for the design of novel WLE materials.

Development of Photonic Devices

The photophysical properties of organic molecules are at the heart of their application in photonic devices. Naphthalene and pyrazole derivatives are known to exhibit interesting fluorescence and phosphorescence characteristics. rsc.orgresearchgate.netrsc.org The rigid and planar structure of the naphthalene core in this compound provides a platform for extended π-conjugation, which is often associated with desirable photophysical properties.

The pyrazole moieties can act as coordination sites for metal ions, leading to the formation of metal complexes with tailored luminescent properties. For example, platinum(II) complexes of 2,6-bis(N-pyrazolyl)pyridine have been shown to be luminescent, with emission properties that can be tuned by modifying the ancillary ligands. acs.orgnih.gov While direct research on the use of this compound in photonic devices is limited, the known properties of its constituent parts suggest its potential as a ligand for creating photoactive materials. Theoretical studies on related naphthalene-based pyrazoline derivatives have also suggested their suitability as electron and hole transport materials, which are crucial components in organic light-emitting diodes (OLEDs). researchgate.net

Spin Crossover (SCO) Phenomena in Metal Complexes

One of the most promising areas of application for this compound and its derivatives is in the field of molecular magnetism, specifically in the design of spin crossover (SCO) complexes. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property makes SCO complexes attractive for applications in molecular switches, data storage devices, and sensors.

Iron(II) complexes with tridentate nitrogen-donor ligands are particularly well-studied for their SCO behavior. The ligand 2,6-di(pyrazol-1-yl)pyridine (bpp) is a close structural analogue of this compound, and its iron(II) complexes have been extensively investigated. nih.govnih.govacs.orgmdpi.com These studies provide valuable insights into the potential SCO properties of complexes based on the naphthalene-di(pyrazolyl) scaffold.

The SCO characteristics, such as the transition temperature (T½) and the presence of a hysteresis loop, are highly sensitive to the ligand's electronic and steric properties, as well as the nature of the counter-anion and solvent molecules in the crystal lattice. For instance, modifications to the bpp ligand have been shown to tune the SCO properties significantly.

| Complex | T½(↑) (K) | T½(↓) (K) | Hysteresis Width (ΔT) (K) | Reference |

| Fe(bpp)₂₂·Me₂CO | ~168 | ~160 | ~8 | nih.gov |

| Fe(bpp)₂₂·Me₂CO | - | - | 10 | nih.gov |

| Fe(L1)₂₂ | 254 | 254 | 0 | nih.govacs.org |

| Fe(L)₂₂ (Fe·4MeNO₂) | 340-320 | - | 35 | researchgate.net |

| Fe(L)₂₂ (Fe) | - | - | 6 | researchgate.net |

| Fe(HC(pz)₃)₂₂ | 427.9 | 415.3 | 12.6 | mdpi.com |

Table 1: Spin Crossover Properties of Selected Iron(II) Complexes with Related Pyrazolyl-Containing Ligands. T½(↑) and T½(↓) are the transition temperatures upon warming and cooling, respectively. L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine, L = 2,6‐di(pyrazol‐1‐yl)‐4‐(bromomethyl)pyridine, HC(pz)₃ = tris(pyrazol-1-yl)methane.

The data in Table 1 illustrates the tunability of SCO behavior in these systems. The presence of a thermal hysteresis is a key feature for potential applications in memory devices, as it leads to bistability. The width of this hysteresis can be influenced by factors such as intermolecular interactions and crystal packing. For example, the complex Fe(L)₂₂·4MeNO₂ exhibits a wide hysteresis of 35 K, making it a particularly interesting candidate for further study. researchgate.net

While direct experimental data on the SCO properties of this compound complexes are not yet widely available, the extensive research on analogous bpp complexes strongly suggests that it is a promising ligand for the construction of new SCO materials. The rigid naphthalene backbone may lead to different crystal packing and intermolecular interactions compared to the pyridine-based ligands, potentially resulting in novel and enhanced SCO characteristics.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes for Enhanced Yields and Purity

Currently, the synthesis of 2,6-Di(1H-pyrazol-4-yl)naphthalene would likely rely on established cross-coupling methodologies, such as the Suzuki coupling reaction. This would involve reacting 2,6-dibromonaphthalene (B1584627) with a suitable pyrazolylboronic acid derivative. ossila.com Future research should focus on optimizing these synthetic pathways to improve reaction yields, minimize byproducts, and ensure high purity of the final compound. The development of more efficient catalytic systems, perhaps employing more earth-abundant metals or exploring novel phosphine (B1218219) ligands, could lead to more sustainable and cost-effective production. Furthermore, investigating alternative synthetic strategies, such as direct C-H activation of the naphthalene (B1677914) core, could provide more atom-economical routes to this and related compounds.

Design and Synthesis of Multifunctional Derivatives with Tailored Properties

The inherent structure of this compound serves as a versatile platform for the design and synthesis of a vast array of multifunctional derivatives. The pyrazole (B372694) rings offer sites for substitution, allowing for the introduction of various functional groups to tailor the electronic, optical, and coordination properties of the molecule. For instance, the incorporation of electron-donating or electron-withdrawing groups onto the pyrazole moieties could modulate the ligand's electronic character, influencing the properties of its subsequent metal complexes. Attaching chromophoric or fluorophoric units could lead to new sensory materials or emissive compounds. The synthesis of such derivatives will likely continue to utilize multicomponent reactions and cyclocondensation strategies that have proven effective for other pyrazole-based structures. nih.govglobalresearchonline.net

Investigation of Diverse Metal Ion Coordination for New Architectures

A significant and largely unexplored area of research for this compound lies in its coordination chemistry. The two pyrazole units provide excellent N-donor sites for coordination with a wide range of metal ions. researchgate.net Systematic studies involving transition metals, lanthanides, and main group elements could lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netscispace.com The linear, rigid nature of the naphthalene backbone combined with the angular disposition of the pyrazole linkers could give rise to unique network topologies with interesting properties, such as porosity for gas storage and separation, or catalytic activity. The structural diversity of MOFs based on similar naphthalene-dicarboxylate ligands suggests that a rich variety of architectures could be accessible with this compound. nih.govfrontiersin.org

Integration into Hybrid Materials and Composites

The potential for this compound and its metal complexes to be integrated into hybrid materials and composites is a compelling avenue for future research. For example, MOFs derived from this ligand could be incorporated as fillers into polymer membranes to enhance gas separation performance, a strategy that has been successfully demonstrated with analogous naphthalene tetrazole-based MOFs. nih.gov The resulting mixed-matrix membranes could exhibit improved selectivity for gases like CO2 and H2. Furthermore, the luminescent properties that may arise from metal complexes of this ligand could be harnessed in the development of sensory materials or light-emitting devices when combined with other functional materials.

Advanced Computational Studies for Predictive Design

In parallel with experimental work, advanced computational studies will be crucial for accelerating the discovery and design of new materials based on this compound. Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties of the ligand and its derivatives. These theoretical insights can guide synthetic efforts by identifying promising candidates with desired characteristics. For coordination chemistry, computational modeling can help predict the coordination preferences with different metal ions and the resulting geometries of the complexes. Such predictive power is invaluable for the rational design of functional materials, including MOFs with specific pore sizes and functionalities for targeted applications.

Q & A

Q. What are the primary synthetic routes for 2,6-Di(1H-pyrazol-4-yl)naphthalene, and how do catalyst frameworks influence product selectivity?

- Methodological Answer : The synthesis often involves alkylation or methylation of naphthalene derivatives using zeolitic catalysts. For example, SAPO-11 exhibits superior shape selectivity due to its unidimensional 10-membered ring pore system (0.39 × 0.64 nm), which preferentially accommodates the 2,6-isomer over 2,7-DMN due to steric compatibility . Alternative routes, such as isopropylation over H-MOR catalysts, also leverage pore geometry to achieve high 2,6-DMN/2,7-DMN ratios (>3) .

Table 1: Catalyst Performance in Naphthalene Methylation

| Catalyst | Naphthalene Conversion (%) | 2,6-DMN Selectivity (%) | Stability (h) | Key Factor |

|---|---|---|---|---|

| SAPO-11 | ~85 | ~70 | 9 | Pore structure |

| Hβ | ~60 | ~35 | 2 | 3D pore diffusion limits |

| PdO/SAPO-11 | ~90 | ~75 | 12 | Enhanced acidity |

Q. What characterization techniques are critical for verifying the structural integrity of synthesized this compound?

- Methodological Answer : X-ray crystallography (using SHELX programs ), GC-MS for isomer quantification, and NH3-TPD for acidity profiling are essential. For example, NH3-TPD revealed that SAPO-11’s moderate acidity reduces coking compared to Hβ . Solid-state NMR and thermogravimetric analysis (TGA) further assess catalyst stability and carbon deposition .

Q. How do thermodynamic and kinetic factors influence isomer distribution in DMN synthesis?

- Methodological Answer : Thermodynamically, 2,7-DMN is more stable, but kinetic control via shape-selective catalysts favors 2,6-DMN. SAPO-11’s pore geometry restricts the transition state of 2,7-DMN formation, achieving a 2,6/2,7 ratio >3 . Reaction temperature (250–300°C) and methanol/naphthalene molar ratios (2:1 to 4:1) optimize selectivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported selectivity ratios for 2,6-DMN isomers across different catalytic systems?

- Methodological Answer : Discrepancies often arise from analytical errors in GC isomer separation. Use two-dimensional GC (GC×GC) for improved resolution, as overlapping peaks for 2,6- and 2,7-DMN can lead to misinterpretation . Calibration with pure isomer standards and cross-validation via HPLC or crystallography (SHELXL ) are critical.

Q. What strategies mitigate catalyst deactivation during naphthalene methylation to 2,6-DMN?

- Methodological Answer : Catalyst deactivation is caused by coking and pore blockage. Strategies include:

- Pore structure optimization : SAPO-11’s unidirectional pores minimize diffusion barriers, reducing carbon accumulation .

- Acidity modulation : Weaker acid sites (e.g., SAPO-11 vs. Hβ) suppress polyalkylation and coke formation .

- Regeneration protocols : Oxidative calcination at 550°C removes coke deposits without damaging the framework .

Q. How can computational modeling guide the design of zeolitic catalysts for improved shape selectivity?

- Methodological Answer : Ab-initio molecular simulations (e.g., DFT) predict adsorption energies and transition-state geometries. For example, SAPO-11’s pore dimensions were validated to favor 2,6-DMN via van der Waals interactions, while steric hindrance destabilizes 2,7-DMN configurations . Monte Carlo simulations further model diffusion pathways to optimize pore geometry .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.